molecular formula C20H29N3O5S B2748151 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1235678-21-3

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2748151
CAS RN: 1235678-21-3
M. Wt: 423.53
InChI Key: BTTBNUINNZULCM-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H29N3O5S and its molecular weight is 423.53. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging of Microglia by Targeting Macrophage Colony-Stimulating Factor 1 Receptor (CSF1R)

A study presented the development and application of [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound enables noninvasive imaging of reactive and disease-associated microglia, contributing significantly to understanding neuroinflammation's role in neuropsychiatric disorders. Its application spans studying the immune environment in central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy. The tracer demonstrates high specificity and brain uptake in models of neuroinflammation and Alzheimer's disease, offering a valuable tool for therapeutic development targeting CSF1R (Horti et al., 2019).

Synthesis and Molecular Structure

Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor

Research introduced a radioligand, [18F]1, for PET imaging of CSF1R, associated with neuroinflammation in diseases like Alzheimer’s. The ligand, designed to bind CSF1R, showed promise in preclinical models, indicating higher brain uptake in models of neuroinflammation and specificity through competitive inhibition studies. This work underscores the potential of [18F]1 as a tool for diagnosing and studying neuroinflammatory conditions (Lee et al., 2022).

Chemical Activation and Reactions

Chemical Activation of Piperidine by Formaldehyde and Formation of Lysine-specific Maillard Reaction Products

This study explored the reactivity of piperidine in the Maillard reaction, particularly its interaction with formaldehyde to form specific reaction products relevant to food chemistry. The findings reveal the formation of compounds incorporating piperidine moieties, shedding light on the complex pathways and potential health implications of Maillard reaction products (Nikolov & Yaylayan, 2010).

Enantioselective Synthesis and Catalysis

Selection of an Enantioselective Process for the Preparation of a CGRP Receptor Inhibitor

Research on the enantioselective synthesis of a CGRP receptor antagonist highlights the development of a stereoselective and economical synthesis method. The study compares routes utilizing Rh-catalyzed asymmetric hydrogenation and biocatalysis for creating a chiral center, emphasizing the synthesis's scalability and efficiency. This work contributes to the pharmaceutical industry's efforts to produce selective receptor inhibitors with optimized synthesis processes (Cann et al., 2012).

properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S/c1-29(26,27)23-12-8-17(9-13-23)20(25)21-15-16-6-10-22(11-7-16)19(24)5-4-18-3-2-14-28-18/h2-5,14,16-17H,6-13,15H2,1H3,(H,21,25)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTBNUINNZULCM-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.